molecular formula C11H13ClN2 B11730023 3-(7-chloro-1H-indol-3-yl)propan-1-amine CAS No. 554402-34-5

3-(7-chloro-1H-indol-3-yl)propan-1-amine

Cat. No.: B11730023
CAS No.: 554402-34-5
M. Wt: 208.69 g/mol
InChI Key: PNIIVCIWROMGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-1H-indol-3-yl)propan-1-amine typically involves the reaction of 7-chloroindole with a suitable amine precursor. One common method involves the alkylation of 7-chloroindole with 3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-1H-indol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-chloro-1H-indol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-chloro-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-chloro-1H-indol-3-yl)propan-1-amine is unique due to the presence of the chloro substituent at the 7-position of the indole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

3-(7-chloro-1H-indol-3-yl)propan-1-amine, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique structure characterized by an indole ring substituted with a chlorine atom and a propan-1-amine side chain. Its potential applications range from antimicrobial properties to interactions with neurotransmitter systems and enzyme inhibition. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Structure

  • Molecular Formula : C₁₁H₁₃ClN₂
  • Molecular Weight : 208.69 g/mol

Structural Features

The presence of the indole moiety and the amine functional group contribute to its reactivity and biological activity. The chlorine substitution at the 7-position enhances its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli32 µg/mL

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs.

Table 2: Cytochrome P450 Inhibition Data

EnzymeIC50 (µM)Reference
CYP1A25.0
CYP2D64.5

Neurotransmitter Interactions

The structural characteristics of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. This could position it as a candidate for further research in treating mood disorders.

Study on Antimicrobial Efficacy

In a recent study, the efficacy of this compound was evaluated against multi-drug resistant bacterial strains. The results demonstrated that the compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Key Findings:

  • The compound showed enhanced activity against vancomycin-resistant Enterococcus faecium.
  • Synergistic effects were observed when combined with other antibiotics, suggesting a potential for combination therapies.

Research on Pharmacokinetics

A pharmacokinetic study assessed how the inhibition of CYP enzymes by this compound affected the metabolism of commonly prescribed medications. It was found that co-administration led to increased plasma concentrations of drugs metabolized by these enzymes, highlighting the importance of understanding drug interactions in clinical settings.

Properties

CAS No.

554402-34-5

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

3-(7-chloro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13ClN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2

InChI Key

PNIIVCIWROMGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.